molecular formula C27H39NO4 B023670 [1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid Phenylmethyl Ester CAS No. 402616-41-5

[1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid Phenylmethyl Ester

Cat. No.: B023670
CAS No.: 402616-41-5
M. Wt: 441.6 g/mol
InChI Key: WHZSMGMWROULJR-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

CBZ-FTY720, also known as Fingolimod, primarily targets the sphingosine-1-phosphate receptor (S1PR) on immune cells . This receptor plays a crucial role in the trafficking and function of immune cells, particularly T cells .

Mode of Action

CBZ-FTY720 acts as a modulator of the S1PR. It is phosphorylated in vivo by sphingosine kinase 2 to FTY720-phosphate, which acts as a potent S1PR agonist . This interaction leads to the downregulation of the S1PR, thereby inhibiting the egress of lymphocytes from secondary lymphoid tissues and thymus . This results in a reduction of circulating T cells, which contributes to its immunomodulatory effects .

Biochemical Pathways

CBZ-FTY720 affects several biochemical pathways. It has been shown to inhibit the activity of cytosolic phospholipase A2, which is involved in the biosynthesis of eicosanoids . Additionally, it has been found to influence the protein ubiquitination pathway, enhancing specific protein degradation . Furthermore, it has been shown to protect the blood-brain barrier and regulate neuroinflammation, which could be particularly relevant in conditions like multiple sclerosis .

Pharmacokinetics

CBZ-FTY720 exhibits dose-proportional exposure after both single and multiple-dose administration . It is efficiently absorbed with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . The drug and its active form, FTY720-phosphate, have a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . It is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to FTY720-phosphate, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

The action of CBZ-FTY720 leads to several molecular and cellular effects. It reduces the production of pathogenic cytokines like IFN-γ and granzyme B by upregulating T cell factor 1 (TCF-1) in T cells . It also inhibits T cell activation and induces a less inflammatory phenotype . In addition, it has been shown to increase cell survival and migration capacity in neural stem/progenitor cells .

Action Environment

The action of CBZ-FTY720 can be influenced by environmental factors. For instance, the presence of a three-dimensional environment like PuraMatrix can enhance the distribution of cells affected by the drug . Moreover, the drug’s effects can be modulated by other elements in combination therapies, which can be an appealing approach for stem cell therapy in CNS injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol involves several key steps. One common method starts with the alkylation of a phenylacetonitrile derivative, followed by reduction and protection of the resulting amine.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its efficacy and reduce toxicity compared to similar compounds .

Properties

IUPAC Name

benzyl N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO4/c1-2-3-4-5-6-8-11-23-14-16-24(17-15-23)18-19-27(21-29,22-30)28-26(31)32-20-25-12-9-7-10-13-25/h7,9-10,12-17,29-30H,2-6,8,11,18-22H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZSMGMWROULJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461809
Record name Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402616-41-5
Record name Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.07 g (10.0 mmol) of 2-amino-2-hydroxymethyl-4-(4-(octyl)phenyl)butanol and 3.00 g (30.0 mmol) of KHCO3 in 200 mL of EtOAc and 150 mL of H2O was treated with 1.50 mL (10.0 mmol) of benzyl chloroformate, then stirred at rt for 2 h. The organic layer of the reaction mixture was separated, dried over MgSO4 and concentrated to afford 5.29 g of the title compound: 1H NMR (500 Mhz) δ0.88 (t, J=6.5, 3H), 1.22-1.34 (12H), 1.55-1.60 (m, 2H), 1.87-1.91 (m, 2H), 2.53-2.59 (4H), 3.23 (br s, 2H), 3.67 (dd, J=6.5, 11.5, 1H), 3.90 (dd, J=6.5, 11.5, 1H), 5.08 (s, 2H), 5.30 (s, 1H), 7.05-7.09 (4H), 7.32-7.36 (5H); HPLC A 5.34 min.
Quantity
3.07 g
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

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